molecular formula C6H4BrFN2O2 B1526599 2-Bromo-5-fluoro-4-nitroaniline CAS No. 952664-69-6

2-Bromo-5-fluoro-4-nitroaniline

Cat. No. B1526599
M. Wt: 235.01 g/mol
InChI Key: PKDUOURYTVRBLI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitroaniline is an aniline derivative bearing a bromide, a fluoride, and a nitro group . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-nitroaniline involves several steps . The first step is the nitration of aniline, followed by the introduction of a bromine atom. The compound then undergoes a fluorination reaction .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoro-4-nitroaniline is C6H4BrFN2O2 . It has a monoisotopic mass of 233.944016 Da .


Chemical Reactions Analysis

2-Bromo-5-fluoro-4-nitroaniline can undergo various chemical reactions. For instance, the amine group can conduct nucleophilic substitution and diazotization . It can also participate in intramolecular palladium-catalyzed aryl amination reactions to produce benzimidazoles .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-nitroaniline has a density of 1.9±0.1 g/cm3 . It has a boiling point of 286.1±35.0 °C at 760 mmHg . The compound has a molar refractivity of 44.7±0.3 cm3 and a polar surface area of 72 Å2 .

Scientific Research Applications

Chemistry and Complex Formation

  • Complex Formation: 2-Bromo-5-fluoro-4-nitroaniline has been explored in the context of forming complexes with metals. For instance, Devoto et al. (1982) studied the formation of new complexes with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline, focusing on copper(II), nickel(II), and cobalt(II) complexes. These compounds exhibited high spin, non-electrolyte properties, and various structural forms such as square planar and tetrahedral (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Synthesis and Derivatives

  • Derivative Synthesis: Research by Bil (2007) highlights the importance of 4-Fluoro-3-nitroaniline in the U.S. as a novel dye intermediate, with potential applications in pharmaceuticals, insecticides, and dyes. This study briefly reviews the preparations of various N-substituted derivatives (Bil, 2007).
  • Sulfonated Derivatives: The synthesis of sulfonated derivatives of 2-Fluoroaniline, including processes involving 4-nitro-3-fluoroaniline, has been detailed by Courtin (1983), demonstrating the chemical versatility of these compounds (Courtin, 1983).

Metabolism Studies

Material Science and Physical Chemistry

  • Phase Equilibria and Crystallization: Reddi et al. (2012) explored the phase diagram of urea–4-bromo-2-nitroaniline system, showing miscibility gap and the formation of a eutectic and a monotectic. Such studies are crucial for understanding the physical properties and potential applications of these compounds in material science (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Mass Spectrometry

  • Mass Spectral Identification: Research on the mass spectra of isomeric fluoronitroanilines, including 2-fluoro-5-nitroaniline, was conducted by Fu and Rosenberg (1980). This study is significant for analytical chemistry, especially in identifying and differentiating between similar compounds (Fu & Rosenberg, 1980).

Safety And Hazards

2-Bromo-5-fluoro-4-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Bromo-5-fluoro-4-nitroaniline has potential applications in the synthesis of active pharmaceutical ingredients . It can also be used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes .

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of 2-Bromo-5-fluoro-4-nitroaniline .

properties

IUPAC Name

2-bromo-5-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDUOURYTVRBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726890
Record name 2-Bromo-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-nitroaniline

CAS RN

952664-69-6
Record name 2-Bromo-5-fluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952664-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluoro-4-nitroaniline (6.5 g, 42.2 mmol) in AcOH (80 mL) and chloroform (25 mL) was added dropwise Br2 (2.15 mL, 42.2 mmol) at 0° C. After addition, the resulting mixture was stirred at room temperature for 2 h and then poured into ice water. The mixture was basified with aqueous NaOH (10%) to pH˜8.0-9.0 under cooling and then extracted with EtOAc (50 mL×3). The combined organic layers were washed with water (80 mL×2) and brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure to give 2-bromo-5-fluoro-4-nitroaniline (9 g, 90%). 1H-NMR (400 MHz, DMSO-d5) δ 8.26 (d, J=8.0, Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz, 1H).
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6.5 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitroaniline (56 g, 0.36 mol) in acetic acid (500 mL) was added drop-wise bromine (17.7 mL, 0.36 mol) over 1 hour. The reaction mixture was stirred for 1 hour at 0-5° C. in an ice bath. The reaction mixture was basified with saturated Na2CO3 and extracted with ethyl acetate (200 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a residue that was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 10:1) to give the 2-bromo-5-fluoro-4-nitroaniline (45.6 g, 84%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=7.6 Hz, 1H), 653 (d, J=12.4 Hz, 1H), 4.94 (br s, 2H).
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Synthesis routes and methods III

Procedure details

A flask was charged with 3-fluoro-4-nitroaniline (1.0 equiv) followed by ethyl acetate (10 vol) and stirred to dissolve all solids. N-Bromosuccinimide (1.0 equiv) was added as a portion-wise as to maintain internal temperature of 22° C. At the end of the reaction, the reaction mixture was concentrated in vacuo on a rotavap. The residue was slurried in distilled water (5 vol) to dissolve and remove succinimide. (The succinimide can also be removed by water workup procedure.) The water was decanted and the solid was slurried in 2-propanol (5 vol) overnight. The resulting slurry was filtered and the wetcake was washed with 2-propanol, dried in vacuum oven at 50° C. overnight with N2 bleed until constant weight was achieved. A yellowish tan solid was isolated (50% yield, 97.5% AUC). Other impurities were a bromo-regioisomer (1.4% AUC) and a di-bromo adduct (1.1% AUC). 1H NMR (500 MHz, DMSO)
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di-bromo
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-4-nitroaniline
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2-Bromo-5-fluoro-4-nitroaniline

Citations

For This Compound
2
Citations
A Vorobyeva - 2016 - infoscience.epfl.ch
Molecular imaging advances our understanding of cellular and molecular functions within complex biological systems. The development of novel imaging probes that can be applied to …
Number of citations: 4 infoscience.epfl.ch
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - International Journal of …, 2023 - mdpi.com
… Its synthesis (Scheme 6) [33,40,41] starts from 2-bromo-5-fluoro-4-nitroaniline 37. … opening of (S)-epoxide 49 by 2-bromo-5-fluoro-4-nitroaniline (37) catalyzed by zinc perchlorate and 4 …
Number of citations: 1 www.mdpi.com

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